4-Feruloylquinic acid

Description

Overview of 4-Feruloylquinic Acid within the Chlorogenic Acid Family

This compound, a notable member of the extensive chlorogenic acid (CGA) family, is a naturally occurring phenolic compound found widely throughout the plant kingdom. evitachem.com Chemically, it is an ester formed from the combination of ferulic acid and quinic acid. mdpi.com This structure places it within the hydroxycinnamic acid derivatives, a significant class of secondary metabolites in plants. evitachem.cominca.gov.br

Chlorogenic acids are a diverse group of compounds, and their classification is based on the type, number, and position of the acyl groups attached to the quinic acid core. mdpi.com The feruloylquinic acid (FQA) group, to which this compound belongs, is one of the main classes, alongside the more abundant caffeoylquinic acids (CQA) and dicaffeoylquinic acids (diCQA). inca.gov.br Within the FQA group, there are several positional isomers, including 3-feruloylquinic acid and 5-feruloylquinic acid, which differ in the attachment point of the feruloyl group to the quinic acid. ijfmr.comnih.gov While often considered a minor component compared to its caffeoylquinic acid counterparts, this compound is a consistent presence in many dietary sources. nih.gov

The biosynthesis of this compound occurs through the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a wide array of phenolic compounds. mdpi.comnih.gov This process involves the esterification of ferulic acid with quinic acid. evitachem.com The compound is found in various food items, including coffee beans (particularly green coffee), fruits like peaches and plums, and vegetables such as artichokes. evitachem.comfoodb.ca Its presence has also been identified in a range of berries, including blackberries, raspberries, and blueberries.

Table 1: Classification and Key Details of this compound

| Attribute | Description |

|---|---|

| Chemical Family | Chlorogenic Acids (CGAs) |

| Sub-Class | Feruloylquinic Acids (FQAs) |

| Chemical Structure | Ester of Ferulic acid and Quinic acid |

| Common Isomers | 3-Feruloylquinic acid, 5-Feruloylquinic acid |

| Biosynthesis Pathway | Phenylpropanoid pathway |

| Primary Natural Sources | Coffee beans, Artichokes, Various fruits and berries |

Academic Significance and Research Trajectory of this compound Studies

The academic and research interest in this compound has grown, largely driven by the broader investigation into the biological activities of chlorogenic acids. mdpi.com Initially, much of the research on CGAs focused on the more abundant isomers like 5-caffeoylquinic acid. However, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled more precise identification and quantification of less concentrated isomers like this compound in complex plant extracts and biological samples. evitachem.com

A significant area of research has been the exploration of the antioxidant and anti-inflammatory properties of this compound. evitachem.comijfmr.com Studies have investigated its capacity to scavenge free radicals, which is a key mechanism in reducing cellular oxidative stress. evitachem.com Research has also delved into its anti-inflammatory effects, with some studies showing its ability to modulate signaling pathways involved in inflammation. evitachem.comijfmr.com

Table 2: Key Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Natural Occurrence | Identified in coffee, artichokes, various fruits, and medicinal plants. evitachem.cominca.gov.br |

| Analytical Chemistry | HPLC and mass spectrometry are key for purification and analysis. evitachem.com |

| Biological Activity | Exhibits antioxidant and anti-inflammatory properties in preclinical studies. evitachem.comijfmr.com |

| Human Metabolism | Detected in human plasma and urine after coffee consumption. |

| Food Science | May serve as a potential biomarker for certain food products. foodb.ca |

Propriétés

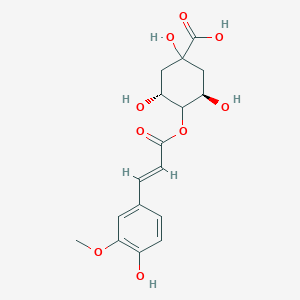

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-XQCMRRNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 4-feruloylquinic Acid

Plant Kingdom Sources of 4-Feruloylquinic Acid

The accumulation of this compound has been identified in a diverse range of plant species, from common dietary plants to those used in traditional medicine.

Research has confirmed the presence of this compound in several specific plant species, highlighting its role as a characteristic component of their metabolome.

Coffea species : 4-O-feruloylquinic acid is a known constituent of coffee beans, particularly in Coffea canephora (Robusta) and Coffea arabica. evitachem.comnaturalproducts.netnih.gov It is one of the isomers of feruloylquinic acid found alongside more abundant chlorogenic acids in green coffee beans. nih.govtandfonline.com The content of this compound, along with other phenolic compounds, can be used for the botanical characterization of green coffee beans. nih.gov

Eryngium species : Various species of the Eryngium genus have been found to contain this compound. Studies have identified this compound in Eryngium planum, Eryngium campestre, and Eryngium maritimum. mdpi.comusu.edu In Eryngium foetidum, feruloylquinic acid has also been detected. nih.govtandfonline.com

Coptis japonica : 4-O-feruloyl-D-quinic acid is a natural product found in Coptis japonica. evitachem.comnih.gov Further research on the rhizomes of Coptis species has confirmed the presence of 4-O-feruloylquinic acid and its derivatives. nih.gov

Stemona japonica : 4-O-feruloylquinic acid has been isolated from Stemona japonica. researchgate.netnih.govchemfaces.comtargetmol.com This was the first time this compound was reported in the Stemona genus. chemfaces.comtargetmol.com

Phellodendri Amurensis Cortex : The bark of Phellodendron amurense, known as Phellodendri Amurensis Cortex in traditional medicine, contains 4-O-feruloylquinic acid. mdpi.comresearchgate.netnih.gov Studies have shown it to be one of the major phenolic acids in this material, with its content varying significantly depending on the source. mdpi.comfrontiersin.orgnih.gov

Table 1: Selected Plant Species Containing this compound

| Plant Species | Family | Part(s) Containing the Compound | Reference(s) |

|---|---|---|---|

| Coffea canephora (Robusta Coffee) | Rubiaceae | Beans | evitachem.comnih.govnih.gov |

| Coffea arabica (Arabica Coffee) | Rubiaceae | Beans | naturalproducts.netnih.gov |

| Eryngium planum | Apiaceae | Shoots, Roots | mdpi.com |

| Eryngium campestre | Apiaceae | Shoots, Roots | mdpi.com |

| Eryngium maritimum | Apiaceae | Shoots, Roots | mdpi.comusu.edu |

| Eryngium foetidum | Apiaceae | Leaves | nih.govtandfonline.com |

| Coptis japonica | Ranunculaceae | Rhizomes | evitachem.comnih.govnih.gov |

| Stemona japonica | Stemonaceae | Not specified | researchgate.netnih.govchemfaces.com |

| Phellodendri Amurensis Cortex | Rutaceae | Bark | mdpi.comresearchgate.netnih.gov |

This compound is present in a variety of foods and beverages, making it a component of the human diet.

Coffee : Coffee is a primary dietary source of this compound. mdpi.com Green coffee beans contain this compound, and it has been detected in the plasma and urine of individuals after coffee consumption. Along with its isomers, it represents a minor fraction of the total chlorogenic acids in coffee. researchgate.net

Berries : Various berries are sources of this compound. It has been found in blackcurrant (Ribes nigrum), redcurrant, gooseberry, highbush blueberry, and jostaberry. foodb.canih.gov

Stone Fruits : Stone fruits such as European plums, peaches, apricots, and sour cherries contain this compound. foodb.ca Its presence has been confirmed in different stone fruits through liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Other dietary sources include loquats (Eriobotrya japonica), where this compound has been identified in the leaves and fruits. embrapa.br It is also found in carrots (Daucus carota). naturalproducts.net

Table 2: Dietary Sources of this compound

| Food Category | Specific Examples | Reference(s) |

|---|---|---|

| Beverages | Coffee | mdpi.com |

| Berries | Blackcurrant, Redcurrant, Gooseberry, Blueberry, Jostaberry | foodb.canih.gov |

| Stone Fruits | Plum, Peach, Apricot, Sour Cherry | foodb.canih.gov |

| Other Fruits | Loquat | embrapa.br |

| Vegetables | Carrot | naturalproducts.net |

Specific Plant Species Accumulating this compound (e.g., Coffea species, Eryngium species, Coptis japonica, Stemona japonica, Phellodendri Amurensis Cortex)

Co-occurrence with Related Phenolic Compounds

This compound rarely occurs in isolation. It is typically found alongside a suite of structurally related phenolic compounds, particularly other isomers of feruloylquinic acid and various caffeoylquinic acids.

Other Feruloylquinic Acid Isomers : In many of its plant sources, this compound co-exists with its isomers, 3-feruloylquinic acid and 5-feruloylquinic acid. This is particularly evident in coffee, where all three isomers are present. nih.govnih.govtandfonline.com Phellodendri Amurensis Cortex also contains both 3-O-feruloylquinic acid and 4-O-feruloylquinic acid. mdpi.comresearchgate.netnih.gov Similarly, studies on mate (Ilex paraguariensis) have identified multiple feruloylquinic acid isomers. sci-hub.se

Caffeoylquinic Acids (CQAs) : The co-occurrence of feruloylquinic acids with caffeoylquinic acids is a common feature in the phenolic profile of many plants. In coffee, 3-, 4-, and 5-caffeoylquinic acid are the most abundant chlorogenic acids found alongside the feruloylquinic acid isomers. nih.govtandfonline.com In Eryngium species, this compound is found with chlorogenic acid (5-caffeoylquinic acid) and its isomers. mdpi.comsemanticscholar.org The analysis of stone fruits also reveals the presence of both caffeoylquinic and feruloylquinic acids. nih.gov

Dicaffeoylquinic Acids (diCQAs) : In addition to mono-acylated quinic acids, di-acylated versions, such as dicaffeoylquinic acids, are often present. Green coffee beans contain 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid in addition to feruloylquinic acids. nih.govtandfonline.com The presence of dicaffeoylquinic acids has also been noted in Eryngium species alongside feruloylquinic acid. semanticscholar.org

Table 3: Co-occurring Phenolic Compounds with this compound

| Compound Class | Specific Examples | Common Plant Sources of Co-occurrence | Reference(s) |

|---|---|---|---|

| Feruloylquinic Acid Isomers | 3-Feruloylquinic acid, 5-Feruloylquinic acid | Coffee, Phellodendri Amurensis Cortex, Mate | nih.govnih.govmdpi.comsci-hub.se |

| Caffeoylquinic Acids (CQAs) | 3-Caffeoylquinic acid, 4-Caffeoylquinic acid, 5-Caffeoylquinic acid (Chlorogenic acid) | Coffee, Eryngium species, Stone Fruits | nih.govmdpi.comnih.gov |

| Dicaffeoylquinic Acids (diCQAs) | 3,4-Dicaffeoylquinic acid, 3,5-Dicaffeoylquinic acid, 4,5-Dicaffeoylquinic acid | Coffee, Eryngium species | nih.govtandfonline.comsemanticscholar.org |

Biosynthesis and Metabolic Pathways of 4-feruloylquinic Acid in Plants

Enzymatic Synthesis of 4-Feruloylquinic Acid

The formation of this compound from its precursors is catalyzed by a specific sequence of enzymes. This enzymatic cascade ensures the efficient and ordered assembly of the final molecule.

The synthesis begins with the deamination of L-phenylalanine by Phenylalanine Ammonia Lyase (PAL) to produce cinnamic acid, marking the entry point into the phenylpropanoid pathway. rsc.orgnih.gov Following this, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid. rsc.orgnih.gov The subsequent activation of p-coumaric acid is carried out by 4-Coumaroyl-CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to create p-coumaroyl-CoA. mdpi.comrsc.org This CoA ester is a pivotal branch-point intermediate in the pathway. rsc.org

From p-coumaroyl-CoA, the pathway proceeds towards the synthesis of feruloyl-CoA. This involves hydroxylation by p-coumaroyl-3′-hydroxylase (C3H) to yield caffeoyl-CoA, followed by methylation catalyzed by Caffeoyl-CoA 3-O-methyltransferase (CCoAOMT). rsc.orgktu.edu

The final and crucial step is the esterification of feruloyl-CoA with quinic acid. This reaction is catalyzed by Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT) , an enzyme from the BAHD acyltransferase family. mdpi.comtechscience.comenergy.gov HQT specifically transfers the feruloyl group from feruloyl-CoA to a hydroxyl group on the quinic acid molecule, resulting in the formation of feruloylquinic acid. mdpi.comnih.gov HQT is considered a rate-limiting enzyme in the biosynthesis of chlorogenic acids in many plant species. nih.gov

| Enzyme | Abbreviation | Function in the Biosynthesis Pathway |

| Phenylalanine Ammonia Lyase | PAL | Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. rsc.orgnih.gov |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to produce p-coumaric acid. rsc.orgnih.gov |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid by adding Coenzyme A, forming p-coumaroyl-CoA. mdpi.comrsc.org |

| Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase | HQT | Catalyzes the transfer of a hydroxycinnamoyl group (e.g., feruloyl) from its CoA ester to quinic acid. mdpi.comtechscience.com |

The direct precursors for the synthesis of this compound are feruloyl-CoA and quinic acid . nih.gov Quinic acid is derived from the shikimate pathway, another major metabolic route in plants. Feruloyl-CoA is synthesized via the phenylpropanoid pathway as described above. rsc.org

The specificity of the enzymes involved is critical for the production of the correct final product. HQT enzymes exhibit a notable degree of substrate promiscuity, meaning they can utilize different hydroxycinnamoyl-CoA thioesters (like p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA) as acyl donors. energy.gov However, enzymes are often classified based on their preferred acyl acceptor. HQT enzymes show a strong preference for quinic acid over shikimic acid, distinguishing them from the closely related Hydroxycinnamoyl-CoA Shikimate Hydroxycinnamoyl Transferases (HCTs), which are more central to lignin biosynthesis and prefer shikimic acid. energy.govnih.gov This specificity ensures that the metabolic flux is correctly channeled towards the synthesis of feruloylquinic acids rather than other related compounds. energy.gov

Role of Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT) and Related Enzymes (e.g., PAL, C4H, 4CL)

Genetic and Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and transcriptional levels. The enzymes in the pathway are encoded by structural genes (e.g., PAL, C4H, 4CL, HQT). nih.govmdpi.com The expression of these genes is controlled by regulatory proteins, primarily transcription factors, which can activate or repress gene transcription in response to developmental cues and environmental stimuli. mdpi.comtechscience.com

Several families of transcription factors have been identified as key regulators of the phenylpropanoid pathway and, by extension, chlorogenic acid synthesis. mdpi.comnih.gov These include the MYB, WRKY, ERF, and bHLH families. nih.govmdpi.comtechscience.com For example, specific R2R3-MYB transcription factors have been shown to activate the promoters of genes like PAL and HQT, leading to increased accumulation of chlorogenic acids. techscience.comcore.ac.uk This complex regulatory network allows plants to modulate the production of this compound and other phenolics to adapt to changing conditions such as pathogen attack, UV radiation, or nutrient availability. techscience.comnih.gov

| Transcription Factor Family | Role in Regulating Biosynthesis |

| MYB | A large family of transcription factors, some of which are known to activate the promoters of key structural genes in the pathway, including PAL and HQT. mdpi.comtechscience.comnih.gov |

| WRKY | Involved in various plant processes, including defense responses, and can modulate the expression of phenylpropanoid pathway genes. mdpi.comtechscience.com |

| ERF (Ethylene Response Factor) | Often associated with stress responses, these factors can influence the metabolic flux towards secondary metabolites like chlorogenic acids. mdpi.comtechscience.com |

| bHLH (basic Helix-Loop-Helix) | These transcription factors often work in concert with MYB proteins to regulate the expression of biosynthetic genes. nih.govmdpi.com |

Isomerization Processes in Planta

In plants, feruloylquinic acid exists as several positional isomers, including 3-O-feruloylquinic acid, 4-O-feruloylquinic acid, and 5-O-feruloylquinic acid. inca.gov.brrsc.org While enzymatic synthesis via HQT often produces the 5-O-acyl isomer (5-FQA) as the primary product, the presence of other isomers like 4-FQA is common. rsc.orginca.gov.br

The formation of 4-FQA can occur through intramolecular acyl migration, a process where the feruloyl group moves from one hydroxyl position on the quinic acid ring to another. bibliotekanauki.pl This isomerization can be a reversible, non-enzymatic process influenced by factors like pH, but specific isomerase enzymes may also be involved. nih.govbibliotekanauki.pl For the closely related caffeoylquinic acids, it is well-established that 5-CQA can isomerize to 4-CQA and 3-CQA. bibliotekanauki.pl A similar mechanism is believed to account for the presence of different feruloylquinic acid isomers in plant tissues. mdpi.comnih.gov Additionally, exposure to UV light can induce a trans-cis isomerization of the double bond in the ferulic acid moiety, adding another layer of chemical diversity to these compounds in planta. mdpi.comacs.org

Chemical Synthesis and Derivatization of 4-feruloylquinic Acid

Total Chemical Synthesis Methodologies for 4-Feruloylquinic Acid Isomers

The total chemical synthesis of feruloylquinic acid isomers, including 4-O-feruloylquinic acid, typically starts from commercially available D-(-)-quinic acid. The main challenge lies in selectively acylating one of the four hydroxyl groups on the quinic acid core.

One efficient method involves the strategic use of protecting groups to control the regioselectivity of the esterification reaction. researchgate.net A common approach begins with the protection of the quinic acid. For the synthesis of the 4-isomer, the 1,3, and 5-hydroxyl groups are protected, leaving the C-4 hydroxyl group available for esterification. researchgate.netgoogle.com The esterification is then carried out with an activated ferulic acid derivative, such as 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride. researchgate.net The final step involves the deprotection of the hydroxyl and carboxyl groups to yield the desired 4-O-feruloylquinic acid. researchgate.net

A general laboratory synthesis method involves the direct esterification of ferulic acid with quinic acid, often requiring acidic catalysts and controlled reaction conditions to manage yields and isomer distribution. evitachem.com Another approach uses a quinide (the 1,5-lactone of quinic acid) as the starting material. This method involves regioselective esterification at the C-4 position, followed by acidic hydrolysis of the lactone ring to yield the final quinic acid derivative. google.com The synthesis of various feruloylquinic acid isomers is often necessary to create analytical standards, as they are not always commercially available. nih.gov

| Starting Material | Key Intermediate(s) | Key Reaction | Reported Overall Yield | Reference |

| D-(-)-Quinic Acid | Protected quinic acid derivative, 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride | Esterification & Deprotection | 15% | researchgate.net |

| Quinic Acid | Quinic acid derivative, Ferulic acid | Acid-catalyzed Esterification | Not specified | evitachem.com |

| Quinide | Protected quinide derivative | Regioselective Esterification & Hydrolysis | 66% (for quinide intermediate) | google.com |

Synthesis of this compound Metabolites and Analogs (e.g., sulfated, glucuronidated conjugates, lactones)

The study of this compound's biological activity and metabolic fate requires access to its metabolites and various analogs. Key derivatives include sulfated and glucuronidated conjugates, which are products of phase II metabolism in humans, and lactones, which can form during processes like coffee roasting. acs.orgnih.govimreblank.ch

Sulfated and Glucuronidated Conjugates: The chemical synthesis of potential human metabolites has been achieved, primarily focusing on the 5-O-feruloylquinic acid isomer, but the methodologies are applicable to other isomers. acs.orgnih.govacs.org The synthesis of a 4'-sulfated conjugate involves the reaction of a protected feruloylquinic acid precursor with a sulfating agent. acs.org For example, the synthesis of 5-O-feruloylquinic acid 4'-O-sulfate was accomplished, and its identity was confirmed by comparing its chromatographic and mass spectrometry data with the product of in-vitro incubations with human sulfotransferases (SULTs). acs.orgnih.govebi.ac.ukbiocrick.com

Similarly, the synthesis of glucuronidated conjugates has been explored. The synthesis of 5-O-feruloylquinic acid 4'-O-glucuronide was achieved by reacting a protected precursor with a glucuronic acid donor, such as (2,3,4-tri-O-acetyl-d-methylglucuronopyranosyl)-N-phenyl-2,2,2-trifluoroacetimidate, in the presence of a Lewis acid like BF3 etherate. acs.org However, in vitro studies using human uridine 5'-diphosphoglucuronosyltransferases (UGTs) did not detect the formation of this glucuronide, suggesting that sulfation might be a more prominent metabolic pathway for feruloylquinic acids in humans. acs.orgnih.govbiocrick.com

Lactones: 4-O-feruloylquinic acid lactone (4-FQAL) is a derivative formed by intramolecular cyclization and dehydration of the quinic acid moiety. imreblank.ch These lactones are significant as they have been identified as contributors to the bitterness of roasted coffee. imreblank.ch The synthesis of 4-FQAL has been performed for use as an analytical standard in food chemistry and to study its properties and potential reduction in coffee extracts. imreblank.ch The synthesis can be initiated from quinic acid, which is first converted to its γ-lactone. This (-)-Quinic Acid γ-Lactone then serves as an intermediate for the synthesis of 4-O-(E)-Feruloylquinic Acid. cymitquimica.com

| Derivative Type | Synthetic Approach | Precursors | Key Reagents | Reference |

| Sulfated Conjugate | Sulfation of the phenolic hydroxyl group | Protected feruloylquinic acid | Neopentyl chlorosulfate, Triethylamine, DMAP | acs.org |

| Glucuronidated Conjugate | Glycosylation of the phenolic hydroxyl group | Protected feruloylquinic acid, Glucuronic acid donor | BF3 etherate | acs.org |

| Lactone | Intramolecular cyclization/dehydration | Quinic acid | Acid catalysis | imreblank.chcymitquimica.com |

Metabolism and Biotransformation of 4-feruloylquinic Acid

In Vitro Metabolic Studies of 4-Feruloylquinic Acid

In vitro models provide a controlled environment to investigate the specific enzymatic reactions involved in the metabolism of this compound. These studies have been instrumental in elucidating the roles of Phase I and Phase II enzymes.

The primary Phase I metabolic reaction for this compound is the hydrolysis of its ester bond. This reaction cleaves the molecule into its constituent parts: ferulic acid and quinic acid. Studies using enzymes like hog liver esterase (HLE) have demonstrated the selective hydrolysis of feruloylquinic acid lactones. imreblank.chresearchgate.net While HLE was shown to be effective, other enzymes like chlorogenate esterase can hydrolyze both feruloylquinic acids and their lactones. imreblank.ch This initial hydrolysis is a critical step, as the resulting free ferulic acid becomes a substrate for subsequent Phase II reactions or further metabolism by the gut microbiota. rsc.orgtandfonline.com

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. abdn.ac.ukuomus.edu.iq For feruloylquinic acids, sulfation appears to be a more significant pathway than glucuronidation for the intact molecule. nih.govacs.org

Sulfation: Studies using human sulfotransferases (SULTs), specifically SULT1A1 and SULT1E1, have confirmed the formation of sulfated conjugates. nih.govacs.org Research on the related compound 5-O-feruloylquinic acid demonstrated that sulfation occurs on the ferulic acid moiety, producing 5-O-feruloylquinic acid 4'-O-sulfate. nih.govacs.orgbiocrick.comfigshare.com SULT1E1 was found to be more active than SULT1A1 in this process. acs.org Given that SULT1A1 and SULT1E1 are highly expressed in the human liver and intestine, sulfation is considered a major metabolic pathway for feruloylquinic acids. acs.org

Glucuronidation: In contrast, in vitro incubations of 5-O-feruloylquinic acid with human uridine 5'-diphosphoglucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A9, did not result in the detection of any glucuronide conjugates of the intact molecule. nih.govacs.orgbiocrick.comfigshare.com However, the metabolites of feruloylquinic acids, such as free ferulic acid and isoferulic acid, are known to undergo glucuronidation. rsc.orgrsc.org This suggests that glucuronidation is a relevant pathway for the breakdown products of 4-FQA rather than the parent compound itself. nih.govacs.org

| Enzyme Family | Specific Enzyme | Substrate | Observed Reaction | Resulting Metabolite |

| Sulfotransferases (SULTs) | SULT1A1, SULT1E1 | 5-O-Feruloylquinic acid | Sulfation | 5-O-feruloylquinic acid 4'-O-sulfate nih.govacs.org |

| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A9 | 5-O-Feruloylquinic acid | Glucuronidation | No glucuronide conjugates detected nih.govacs.org |

Phase I Metabolic Reactions

In Vivo Metabolic Fate in Animal Models (e.g., absorption, distribution, enzymatic transformations, metabolite identification)

Studies in animal models, primarily rats, have provided comprehensive insights into the absorption, distribution, metabolism, and excretion of this compound and related compounds. Following oral administration, a portion of 4-FQA is absorbed intact, likely in the upper gastrointestinal tract. rsc.orgnih.gov However, the majority undergoes extensive biotransformation. nih.gov

A study investigating the metabolism of the structurally similar cryptochlorogenic acid (4-caffeoylquinic acid or 4-CQA) in rats identified 56 potential metabolites in plasma, urine, feces, and heart tissue. nih.gov The primary metabolic reactions observed were hydrogenation, methylation, glucuronidation, sulfation, and hydration, along with composite reactions. nih.gov Given that 4-FQA is the methylated form of 4-CQA, a similar complex metabolic profile is expected. Metabolites are distributed throughout the body, with ferulic acid, a key metabolite, being detected in the brain tissue of rats after administration. mdpi.com This indicates that some metabolites can cross the blood-brain barrier.

Role of Gut Microbiota in this compound Biotransformation

The gut microbiota plays a pivotal role in the biotransformation of this compound, particularly the portion that escapes absorption in the small intestine. rsc.orgoup.com It is estimated that a substantial amount of ingested feruloylquinic acids, potentially around 70%, reaches the colon where it is acted upon by the resident microbial population. rsc.orgscispace.com

The initial and most crucial step is the hydrolysis of the ester bond by microbial esterases, releasing free ferulic acid and quinic acid. scispace.comnih.gov This liberates ferulic acid for further microbial metabolism, which includes:

Hydrogenation: The double bond of the ferulic acid side chain is reduced to form dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propionic acid). rsc.orgtandfonline.com

Dehydroxylation: The removal of hydroxyl groups from the aromatic ring can lead to the formation of compounds like 3-hydroxyphenylpropionic acid. oup.com

Further Degradation: Ferulic acid can be further catabolized by microbiota into simpler phenolic compounds such as vanillic acid. oup.comnih.gov

These microbially-generated metabolites can then be absorbed from the colon and undergo further Phase II conjugation in the liver before excretion. rsc.orgtandfonline.com

Identification and Characterization of Primary and Secondary Metabolites of this compound

The metabolism of this compound results in a wide range of primary and secondary metabolites that have been identified in plasma, urine, and feces. nih.govnih.gov

Primary Metabolites: These are the direct products of the initial breakdown of the parent compound.

Ferulic acid: Formed by the hydrolysis of the ester bond. rsc.orgimreblank.ch

Quinic acid: The other product of hydrolysis. rsc.orgimreblank.ch

Secondary Metabolites: These are formed through further transformation of the primary metabolites by host enzymes or the gut microbiota.

Phase II Conjugates: Sulfated and glucuronidated forms of ferulic acid and its derivatives are prominent secondary metabolites. Examples include ferulic acid-4'-sulfate, dihydroferulic acid-4'-sulfate, and ferulic acid-4'-glucuronide. rsc.orgnih.govmdpi.com

Microbial Catabolites: The gut microbiota generates a variety of compounds, including dihydroferulic acid, dihydrocaffeic acid, and vanillic acid. rsc.orgnih.govtandfonline.com

The table below summarizes the key metabolites identified from the biotransformation of this compound and related compounds.

| Metabolite Class | Specific Metabolite | Origin / Transformation | Reference |

| Primary Metabolites | Ferulic acid | Host/Microbial Hydrolysis | rsc.orgscispace.com |

| Quinic acid | Host/Microbial Hydrolysis | rsc.orgscispace.com | |

| Secondary Metabolites (Phase II Conjugates) | 4-O-Feruloylquinic acid sulfate | Host Sulfation (SULTs) | nih.gov |

| Ferulic acid-4'-sulfate | Host Sulfation of Ferulic Acid | rsc.orgmdpi.com | |

| Dihydroferulic acid-4'-sulfate | Host Sulfation of Dihydroferulic Acid | rsc.org | |

| Ferulic acid-4'-glucuronide | Host Glucuronidation of Ferulic Acid | mdpi.com | |

| Secondary Metabolites (Microbial Catabolites) | Dihydroferulic acid | Microbial Hydrogenation | rsc.orgscispace.com |

| 3-(3'-methoxy-4'-hydroxyphenyl)propanoic acid | Microbial Hydrogenation | tandfonline.com | |

| Vanillic acid | Microbial Degradation | nih.govoup.com | |

| Dihydrocaffeic acid | Microbial Demethylation & Hydrogenation | nih.govrsc.org |

Molecular Mechanisms of Biological Activity of 4-feruloylquinic Acid

Antioxidant Mechanisms

The antioxidant capacity of 4-feruloylquinic acid is a cornerstone of its biological effects, contributing to the reduction of oxidative stress in cells. evitachem.com This activity is executed through several pathways, including direct scavenging of free radicals and inhibition of enzymes that generate reactive oxygen species.

Free Radical Scavenging Pathways

This compound employs multiple mechanisms to neutralize free radicals, with the specific pathway often depending on the physiological environment. The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): In this pathway, the phenolic hydroxyl groups on the feruloyl moiety of the molecule donate a hydrogen atom to a free radical, thereby stabilizing the reactive species. evitachem.com Computational studies have indicated that the HAT mechanism is the exclusive pathway in lipid media. researchgate.netnih.govnih.gov The aromatic hydroxyl groups are the most probable sites for the HAT process. nih.gov

Single Electron Transfer (SET): In aqueous environments, both HAT and SET mechanisms are possible. researchgate.netnih.govnih.gov The SET mechanism involves the transfer of a single electron from the this compound molecule to the free radical.

A computational study investigating the hydroperoxyl radical scavenging potential of 5-feruloylquinic acid (a closely related isomer) found it to be a potent antioxidant in both polar and lipidic media, with rate constants surpassing those of common antioxidants like Trolox and BHT. nih.gov

Enzyme Inhibition Related to Oxidative Stress

A key aspect of this compound's antioxidant activity is its ability to inhibit enzymes that produce reactive oxygen species. A primary example is the inhibition of xanthine oxidase.

Xanthine Oxidase Inhibition: Xanthine oxidase is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species as byproducts. nih.gov High levels of xanthine oxidase activity are linked to oxidative stress and various diseases. nih.gov Studies have shown that feruloylquinic acids, among other caffeoylquinic acid derivatives, exhibit inhibitory activity against xanthine oxidase. nih.govd-nb.info Computational "blind docking" and molecular dynamics simulations have revealed that these compounds have a strong affinity for the active site of the xanthine oxidase enzyme, forming stable complexes. researchgate.netnih.govnih.gov This inhibition reduces the production of uric acid and associated reactive oxygen species.

Anti-inflammatory Mechanisms

This compound has demonstrated significant anti-inflammatory effects by modulating key cellular and molecular targets involved in the inflammatory cascade. evitachem.comnih.gov

Research indicates that chlorogenic acids, the class of compounds to which this compound belongs, can modulate critical signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) pathways. nih.govmdpi.com By doing so, they suppress the production and expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

For instance, studies on related compounds have shown the ability to decrease the secretion of TNF-α. nih.gov Furthermore, chlorogenic acids have been observed to attenuate the enhanced expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) induced by pro-inflammatory stimuli, which are crucial for the recruitment of immune cells to the site of inflammation. mdpi.com In some cellular models, feruloylquinic acid and related compounds have been shown to suppress the levels of nitric oxide (NO) and pro-inflammatory cytokines in response to inflammatory triggers. nih.gov

Antimicrobial Mechanisms

The antimicrobial properties of this compound and related phenolic compounds have been documented against a range of pathogens. While the precise mechanisms are still under investigation, several modes of action have been proposed.

Extracts containing feruloylquinic acid have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. derpharmachemica.com For example, extracts from Murraya paniculata, which contain this compound, have demonstrated inhibitory activity against Streptococcus pneumoniae, Escherichia coli, Bacillus subtilis, Aspergillus fumigatus, Syncephalastrum racemosum, and Geotrichum candidum. derpharmachemica.com

The proposed antimicrobial mechanisms of phenolic compounds like feruloylquinic acid often involve:

Disruption of Cell Membranes: The lipophilic nature of the feruloyl group may allow it to interact with and disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

Enzyme Inhibition: These compounds can inhibit key microbial enzymes, including those involved in virulence. For example, some polyphenols have been shown to inactivate bacterial toxins and enzymes like urease. oup.com

Modulation of Gene Expression: It is also plausible that these compounds can interfere with the expression of genes essential for microbial growth and pathogenesis.

Interactions with Biomolecules

The biological effects of this compound are also mediated by its interactions with various biomolecules, particularly proteins. These interactions can be either non-covalent or covalent, leading to modifications in the structure and function of the proteins. nih.gov

Protein-4-Feruloylquinic Acid Interactions: Covalent and Non-Covalent Binding Mechanisms

The interaction between this compound and proteins can significantly impact the protein's properties.

Non-Covalent Interactions: These are reversible interactions driven by weaker intermolecular forces. nih.gov

Hydrogen Bonding: The numerous hydroxyl groups on both the feruloyl and quinic acid moieties can form hydrogen bonds with amino acid residues such as asparagine, arginine, aspartic acid, and others. researchgate.netmdpi.com These bonds commonly occur between the phenolic hydroxyl groups and the protein's peptide backbone. researchgate.net

Hydrophobic Interactions: The aromatic ring of the feruloyl group can engage in hydrophobic interactions with nonpolar amino acid residues like alanine, valine, and leucine. researchgate.net

Covalent Interactions: These are irreversible and result in the formation of a stable conjugate. nih.gov Covalent binding typically occurs after the phenolic compound is oxidized to a reactive quinone. mdpi.com This oxidation can happen enzymatically or non-enzymatically, especially in alkaline conditions or in the presence of oxygen. mdpi.com The highly reactive quinone then readily reacts with nucleophilic side chains of amino acids, such as the free amino groups of lysine or the thiol groups of cysteine. nih.govmdpi.com This covalent modification can lead to changes in the protein's secondary structure, often resulting in a loss of α-helical content and a move towards more disordered conformations. researchgate.net

These interactions can alter the techno-functional and bioactive properties of proteins, such as their solubility, emulsifying capacity, and antioxidant activity. nih.gov

Influence on Enzyme Activity and Protein Function

This compound has been identified as a modulator of various enzymes and proteins, which underlies its biological activities. Research has highlighted its inhibitory effects on enzymes involved in carbohydrate digestion, melanin production, and neurological processes.

One of the significant areas of research is its role in inhibiting carbohydrate-digesting enzymes. An extract of coffee silver skin, in which this compound is a dominant component, demonstrated notable inhibitory effects on both α-glucosidase and α-amylase. mdpi.com The free phenolic fraction of this extract, rich in this compound, showed a stronger inhibition against α-glucosidase, with a reported IC50 value of 40.28 µg/mL for the fraction. mdpi.comnih.gov Its inhibitory effect on α-amylase was also significant, with the same fraction showing an IC50 value of 114.52 µg/mL. nih.gov Molecular docking studies have visualized the potential interaction between this compound and the α-amylase protein, suggesting a binding mechanism that leads to the enzyme's inhibition. researchgate.net

The compound and its isomers have also been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis. While direct data for this compound is limited, studies on related compounds provide valuable insights. Dicaffeoylquinic acids have been shown to exhibit more potent tyrosinase inhibitory activity than 5-feruloylquinic acid (5-FQA), a close isomer of this compound. nih.gov This suggests that the feruloylquinic acid class of compounds possesses tyrosinase-inhibiting properties. nih.govdcchemicals.com

Furthermore, extracts containing feruloylquinic acids have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. wu.ac.thjrespharm.com A methanolic extract from Hapaline benthamiana, which contained an unspecified isomer of feruloylquinic acid, showed significant AChE inhibitory activity with an IC50 value of 48.38 µg/mL. wu.ac.th

Beyond direct enzyme inhibition, this compound can influence protein function. For instance, in studies on inflammation, an extract containing feruloylquinic acids was found to inhibit the degradation of IκBα. semanticscholar.org IκBα is a crucial inhibitory protein that sequesters the NF-κB transcription factor, and its stabilization prevents the activation of inflammatory pathways.

Table 1: Influence of this compound and Related Extracts on Enzyme Activity

Enzyme Source Material/Compound Observed Effect IC50 Value (µg/mL) Reference α-Glucosidase Coffee Silver Skin Free Phenolic Fraction (rich in 4-FQA) Inhibition 40.28 [10, 15] α-Amylase Coffee Silver Skin Free Phenolic Fraction (rich in 4-FQA) Inhibition 114.52 mdpi.com Acetylcholinesterase (AChE) Hapaline benthamiana Methanolic Extract (containing Feruloylquinic acid) Inhibition 48.38 nih.gov Tyrosinase 5-Feruloylquinic acid (isomer) Inhibition Less potent than dicaffeoylquinic acids peerj.com

Receptor and Signaling Pathway Modulation Studies (e.g., MAPK pathway)

The biological effects of this compound are also mediated through its interaction with and modulation of key intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that extracts containing feruloylquinic acids can modulate this pathway. Specifically, an ethanol extract of Radix Asteris, containing feruloylquinic acids, was found to significantly inhibit the activation of JNK (c-Jun N-terminal kinase) and p38 MAPK, two major branches of the MAPK family, in response to stimuli. semanticscholar.org Research on Phellodendron amurense extract, which contains 4-O-feruloylquinic acid, demonstrated its protective effect against skin damage by modulating inflammatory pathways, which are often linked to MAPK signaling. peerj.com

Another central inflammatory pathway modulated by this compound and related phenolic compounds is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com The activation of NF-κB is a pivotal step in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. As mentioned previously, an extract containing feruloylquinic acids was shown to prevent the degradation of the inhibitory protein IκBα. semanticscholar.org This action effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the inflammatory cascade. This is consistent with broader findings that chlorogenic acids, the family to which this compound belongs, exert anti-inflammatory effects by directly acting on the NF-κB signaling pathway. mdpi.com Furthermore, extracts from Artemisia japonica, which have been identified to contain 4-O-feruloylquinic acid, show anti-inflammatory activity, reinforcing the role of this compound in modulating such pathways. mdpi.com

Table 2: Modulation of Signaling Pathways by Extracts Containing this compound

Signaling Pathway Key Protein/Target Source of Compound Observed Effect Reference MAPK Pathway JNK and p38 MAPK Radix Asteris Extract Inhibition of activation NF-κB Pathway IκBα (Inhibitory Protein) Radix Asteris Extract Inhibition of degradation Inflammatory Pathways General Inflammation Phellodendron amurense Extract Modulation and protection against skin damage Inflammatory Pathways General Inflammation Artemisia japonica Extract Anti-inflammatory activity

Analytical Methodologies for 4-feruloylquinic Acid

Extraction and Sample Preparation Techniques for Plant and Biological Matrices

The initial and critical step in the analysis of 4-FQA is its effective extraction from the complex sample matrix. The choice of extraction technique significantly influences the yield and purity of the target analyte.

Conventional methods like maceration and Soxhlet extraction, while historically used, are often time-consuming and require large volumes of organic solvents. foodb.ca Modern, "green" extraction techniques are now favored for their efficiency, reduced solvent consumption, and shorter extraction times. nih.gov

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. nih.gov Studies have shown that UAE can significantly improve the extraction efficiency of feruloylquinic acids. For instance, applying ultrasound technology to sweet potato peels demonstrated that varying ultrasonic power and time can selectively optimize the extraction of specific feruloylquinic acids. e-nps.or.kr Similarly, UAE proved to be the most effective technique for recovering phenolic compounds, including feruloylquinic acid, from artichoke by-products, yielding high total phenolic content and antioxidant activity. mdpi.com Key parameters in UAE include solvent choice (methanol and ethanol are common), temperature, pH, and ultrasound amplitude and duration. nih.govresearchgate.net

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent within the sample matrix, leading to cell rupture and the release of bioactive compounds. researchgate.net This method dramatically reduces extraction time compared to conventional techniques. hmdb.caresearchgate.net MAE has been successfully optimized for extracting phenolic compounds, including feruloylquinic acids, from sources like Moringa oleifera leaves and Pistacia lentiscus. hmdb.caresearchgate.net The efficiency of MAE is dependent on factors such as microwave power, temperature, extraction time, and the properties of the solvent and plant material. hmdb.ca

Hot Pressurized Liquid Extraction (HPLE) , sometimes referred to as pressurized water extraction, uses water or aqueous ethanol at elevated temperatures and pressures to extract compounds. evitachem.com This green technology has been applied to spent coffee grounds, where adjusting temperature and ethanol content allowed for high recovery of 4-FQA (90%) and its isomer 5-FQA (100%). evitachem.com

Sample preparation following extraction typically involves centrifugation to remove solid debris and filtration. nih.govscielo.br For biological samples, such as serum or plasma, protein precipitation is a necessary step. After administration of Heigen (a traditional medicine) extract to rats, serum samples were treated with acetonitrile to precipitate proteins before analysis. researchgate.net To concentrate the analytes and remove interfering substances, Solid-Phase Extraction (SPE) is often employed. chemfaces.com Resins like Diaion® HP20 have been used to purify extracts and obtain fractions rich in phenolic compounds. mdpi.comevitachem.com

Table 1: Comparison of Modern Extraction Techniques for Feruloylquinic Acids

| Technique | Principle | Advantages | Key Parameters | Example Application |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration. | Shorter time, higher efficiency, lower solvent/energy use. nih.gov | Solvent type, temperature, power/amplitude, time. nih.gove-nps.or.kr | Sweet potato peels, e-nps.or.kr Artichoke by-products. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent, causing internal pressure and cell rupture. | Significant reduction in extraction time, reduced solvent use. hmdb.cacontaminantdb.ca | Microwave power, temperature, time, solvent type. hmdb.caresearchgate.net | Moringa oleifera leaves, researchgate.net Pistacia lentiscus. hmdb.ca |

| Hot Pressurized Liquid Extraction (HPLE) | Uses water/co-solvents at high temperature and pressure. | Green technology, short extraction times. evitachem.com | Temperature, pressure, co-solvent percentage. evitachem.com | Spent coffee grounds. evitachem.com |

Chromatographic Separation Techniques

Due to the structural similarity of 4-FQA to other phenolic compounds, particularly its own isomers, chromatographic techniques are essential for its separation and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of chlorogenic acids, including 4-FQA. foodb.ca Reversed-phase (RP) columns, most commonly C18 columns, are typically employed for separation. researchgate.net

The mobile phase usually consists of a binary gradient system of an acidified aqueous solution and an organic solvent, typically acetonitrile or methanol. researchgate.net Acidifiers like formic acid, acetic acid, or phosphoric acid are added to the mobile phase to ensure sharp peaks and good resolution by suppressing the ionization of the phenolic acids. scielo.br

HPLC with Diode-Array Detection (HPLC-DAD) is a powerful combination that provides both quantitative data and UV spectral information, aiding in peak identification. The detection wavelength for feruloylquinic acids is typically set around 320-330 nm, which corresponds to their maximum UV absorbance. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). chemfaces.com UHPLC systems coupled with mass spectrometry have been developed for the rapid and sensitive analysis of dozens of chlorogenic acids, including 4-FQA, in plant extracts like Acanthopanax gracilistylus and Hypericum aucheri. scielo.brresearchgate.net

Table 2: Exemplary HPLC/UHPLC Methods for 4-Feruloylquinic Acid Analysis

| Method | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-DAD | RP C18 (250 mm × 4.6 mm, 5 µm) | Methanol and water (pH 3.0 with orthophosphoric acid) | 320 nm | Ferulic acid in microparticles | researchgate.net |

| UHPLC-Q-Exactive Orbitrap MS | C18 (100 mm x 3.0 mm, 2.6 µm) | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | MS (Positive/Negative modes) | Heigen extract | researchgate.net |

| UHPLC-QTOF-MS | C18 (100 mm x 2.1 mm, 1.8 µm) | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | MS | Hypericum aucheri extract |

A significant analytical challenge is the separation of positional isomers of feruloylquinic acid, particularly 4-FQA and 5-FQA. e-nps.or.krmdpi.com These isomers have very similar physicochemical properties, which makes their separation by conventional RP-HPLC difficult. Several studies have reported the co-elution or incomplete separation of 4-FQA and 5-FQA using standard HPLC methods. foodb.camdpi.com

While some research has claimed successful separation, others have found it impossible under their specific HPLC conditions. mdpi.com This highlights the need for careful method development and optimization. Advanced techniques may be required for baseline separation. For instance, High-Performance Thin-Layer Chromatography (HPTLC) has been suggested as a potential alternative for distinguishing between 4-FQA and 5-FQA. e-nps.or.kr Furthermore, coupling UHPLC with advanced mass spectrometry techniques, such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) using in-source collision-induced dissociation (ISCID), can help differentiate these closely related regio-isomers based on their fragmentation patterns, even if they are not fully separated chromatographically.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC-DAD, UHPLC)

Spectroscopic and Mass Spectrometric Identification and Quantification

Unambiguous identification of 4-FQA requires spectroscopic techniques, often used in conjunction with chromatography.

UV-Vis spectroscopy, particularly when used as a detector for HPLC (i.e., HPLC-DAD), is a fundamental tool for the identification of 4-FQA. As a hydroxycinnamic acid derivative, 4-FQA exhibits a characteristic UV absorption spectrum. It typically shows a main absorption maximum (λmax) in the range of 320-330 nm, with a distinct shoulder at a lower wavelength, around 295-300 nm. This spectral profile is characteristic of the feruloyl moiety and is a key feature used for the tentative identification of feruloylquinic acid isomers in complex mixtures like plant extracts. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including 4-FQA. Both ¹H-NMR and ¹³C-NMR are used to confirm the identity and establish the exact position of the feruloyl group on the quinic acid ring.

However, characterizing acyl-quinic acids by ¹H-NMR can have limitations. For reliable identification, high-field NMR (≥500 MHz) is recommended. The choice of solvent is also critical, with deuterated methanol (CD₃OD) being preferred, sometimes with a small addition of D₂O or d₆-DMSO to improve signal resolution.

A study on Juncus decipiens successfully isolated and identified 4-O-feruloylquinic acid, confirming its structure by comparing its spectroscopic data with published values. The ¹H-NMR spectrum was recorded at 850 MHz in CD₃OD. e-nps.or.kr

Table 3: Reported ¹H-NMR Data for 4-O-Feruloylquinic Acid

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J in Hz) |

| Feruloyl Moiety | ||

| H-7' | 7.56 | d, J = 16.0 |

| H-2' | 7.05 | d, J = 2.0 |

| H-6' | 6.95 | dd, J = 8.0, 2.0 |

| H-5' | 6.78 | d, J = 8.0 |

| Quinic Acid Moiety | ||

| H-3 | 5.34 | dd, J = 12.0, 8.5 |

| H-5 | 4.18 | s |

| H-4 | 3.73 | dd, J = 8.5, 3.0 |

| H-2a, H-6a | 2.16–2.22 | m |

| H-2b, H-6b | 2.15–2.02 | m |

| Data obtained in CD₃OD at 850 MHz. e-nps.or.kr |

Electrospray Ionization Mass Spectrometry (ESI-MS, MS/MS, QTOF-MS) for Structural Elucidation and Isomer Differentiation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of this compound and its isomers due to its soft ionization process, which typically preserves the molecular ion. Operating in negative ion mode is generally preferred for chlorogenic acids as it provides higher sensitivity. bucm.edu.cn The deprotonated molecule [M-H]⁻ for feruloylquinic acid isomers is observed at a mass-to-charge ratio (m/z) of 367. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) is indispensable for structural elucidation and, crucially, for differentiating between the positional isomers of feruloylquinic acid (FQA), such as 3-feruloylquinic acid, this compound, and 5-feruloylquinic acid. bucm.edu.cnacs.org The differentiation relies on the analysis of characteristic fragmentation patterns produced by collision-induced dissociation (CID). bucm.edu.cnnih.gov The key fragment ions correspond to the deprotonated feruloyl moiety [ferulic acid-H]⁻ at m/z 193, the deprotonated quinic acid moiety [quinic acid-H]⁻ at m/z 191, and the deprotonated, dehydrated quinic acid moiety [quinic acid-H-H₂O]⁻ at m/z 173. researchgate.netsemanticscholar.org

The relative abundance of these fragment ions serves as a diagnostic tool for identifying the specific acyl position on the quinic acid ring. researchgate.netsemanticscholar.org

3-O-Feruloylquinic acid (3-FQA) is characterized by a base peak at m/z 193 [ferulic acid-H]⁻. It can also show secondary ions at m/z 191 and m/z 134 [ferulic acid-H-CO₂-CH₃]⁻. researchgate.netsemanticscholar.org

4-O-Feruloylquinic acid (4-FQA) is distinguished by a base peak at m/z 173 [quinic acid-H-H₂O]⁻. semanticscholar.orgmdpi.com A secondary, yet representative, peak at m/z 193 is also typically observed. researchgate.net

5-O-Feruloylquinic acid (5-FQA) typically produces a single, prominent base peak at m/z 191 [quinic acid-H]⁻. semanticscholar.orgmdpi.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high mass accuracy and resolution. This is particularly valuable in complex matrices like plant extracts, where it aids in the confident identification of compounds and differentiation of closely related isomers. nih.govmdpi.com The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of both the precursor and fragment ions, reinforcing the structural assignment. univen.ac.za In-source collision-induced dissociation (ISCID) methods on QTOF instruments have also been optimized to generate fragment patterns similar to traditional MS/MS, providing an effective way to discriminate between positional isomers of chlorogenic acids in a single analytical run. nih.govsemanticscholar.org

| Isomer | Precursor Ion [M-H]⁻ (m/z) | Characteristic Base Peak (m/z) | Diagnostic Fragment Ions and Their Significance |

|---|---|---|---|

| 3-Feruloylquinic acid | 367 | 193 | m/z 193 [Ferulic acid-H]⁻; m/z 179 [Caffeic acid-H]⁻ (from in-source demethoxylation); m/z 134 [Ferulic acid-H-CO₂-CH₃]⁻ |

| This compound | 367 | 173 | m/z 173 [Quinic acid-H-H₂O]⁻; m/z 193 [Ferulic acid-H]⁻ (secondary peak) |

| 5-Feruloylquinic acid | 367 | 191 | m/z 191 [Quinic acid-H]⁻ (dominant peak) |

On-line Coupled Techniques for Bioactivity Assessment (e.g., HPLC-online antioxidant detection)

To directly link the compounds separated by High-Performance Liquid Chromatography (HPLC) with their biological activity, on-line coupled techniques are employed. This approach provides a rapid and efficient method for screening complex mixtures, such as plant extracts, for bioactive constituents like this compound. The most common application is the assessment of antioxidant capacity. researchgate.net

In a typical HPLC-online antioxidant detection setup, the column eluate from the HPLC system is continuously mixed with a reagent solution in a post-column reaction coil. The reaction products are then passed through a detector (usually a UV-Vis spectrophotometer) to measure the change in signal, which corresponds to the activity of the eluted compound. researchgate.netmiloa.eu

Common on-line antioxidant assays include:

ABTS Assay : The eluate is mixed with the stable blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). Antioxidant compounds scavenge the radical, causing a decolorization that is measured as a negative peak at a specific wavelength (e.g., 720-734 nm). researchgate.netmdpi.com

DPPH Assay : This method uses the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical. The principle is similar to the ABTS assay, where radical scavenging by an antioxidant compound leads to a decrease in absorbance. researchgate.net

Studies using these hyphenated techniques have successfully identified and quantified the antioxidant contribution of individual chlorogenic acids, including feruloylquinic acid isomers, in complex samples like coffee. researchgate.net For instance, research on coffee infusions has shown that after separation by reversed-phase HPLC, compounds like 4-O-feruloylquinic acid produce a distinct negative peak in the on-line ABTS detection system, confirming their antioxidant activity. researchgate.net This allows for a direct correlation between the peak on the chromatogram (identification and quantification) and its specific contribution to the total antioxidant capacity of the extract. miloa.eumdpi.com

| Sample Matrix | Technique | Finding Related to Feruloylquinic Acids | Reference |

|---|---|---|---|

| Coffee Infusions | HPLC-PDA-MS³ with on-line ABTS assay | Identified 3-FQA, 4-FQA, and 5-FQA. The on-line ABTS system confirmed their antioxidant activity post-separation, demonstrating their contribution to the total antioxidant capacity of the beverage. | researchgate.net |

| Various Berries | HPLC-PDA with on-line antioxidant detection | Although focused on other phenolics, the methodology is directly applicable for measuring the specific antioxidant contribution of FQA isomers in fruit extracts. | miloa.eu |

| Eggplant (Solanum melongena L.) | HPLC correlated with ABTS assay | Demonstrated a strong correlation between the content of chlorogenic acids (the dominant phenolic class) and the total antioxidant capacity measured by the ABTS method, underlining the value of combining chromatography with activity assays. | mdpi.com |

Application of Chemoinformatics and Metabolomics in this compound Analysis

Metabolomics aims to comprehensively profile the complete set of small-molecule metabolites in a biological system. When applied to plants, it allows for the detailed analysis of phytochemicals, including this compound and its isomers. nih.govnih.gov Ultra-High-Performance Liquid Chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS), particularly QTOF-MS, is a primary analytical platform in metabolomics studies for generating complex datasets from samples. nih.govsemanticscholar.org

Chemoinformatics provides the computational tools and methods necessary to process, analyze, and interpret the vast amounts of data generated in metabolomics experiments. nih.govconicet.gov.ar The application of these fields to the study of this compound involves several key aspects:

Compound Identification : Metabolomics workflows rely heavily on chemoinformatic databases and software for the putative identification of compounds. By comparing accurate mass, retention time, and MS/MS fragmentation spectra against spectral libraries (e.g., MassBank, HMDB) and literature data, researchers can tentatively identify this compound within a complex mixture without relying solely on authentic standards. nih.govnih.govhmdb.ca

Isomer Profiling : Advanced data analysis strategies are used to differentiate and profile closely related isomers. Statistical analysis of fragmentation patterns and chromatographic behavior across many samples can reveal subtle, consistent differences, aiding in the large-scale profiling of isomers like 3-, 4-, and 5-FQA in different tissues or under various conditions. nih.govsemanticscholar.org

Biomarker Discovery and Pathway Analysis : In comparative metabolomics studies (e.g., comparing healthy vs. diseased tissue, or different plant varieties), chemoinformatic tools like Principal Component Analysis (PCA) and other multivariate statistical methods are used to identify metabolites, such as this compound, that change significantly between groups. nih.gov This can highlight its potential role as a biomarker or its involvement in specific biological pathways.

In Silico Bioactivity Prediction : Chemoinformatics extends to the prediction of biological activity through computational methods. Techniques like molecular docking can be used to simulate the interaction between a ligand (e.g., this compound) and a protein target. nih.govacs.org Such in silico studies can predict binding affinity and identify potential mechanisms of action, guiding further experimental validation. For example, chlorogenic acid derivatives have been screened virtually against targets for diseases like breast cancer and diabetes to identify promising candidates for further study. nih.govacs.org

The integration of metabolomics and chemoinformatics provides a powerful framework for moving beyond simple quantification to a deeper understanding of the biological context and potential functions of this compound. conicet.gov.ar

Structure-activity Relationship Sar Studies of 4-feruloylquinic Acid and Its Analogs

Correlating Structural Features with Specific Biological Activities

Key Structural Components and Their Influence:

Ferulic Acid Moiety : This component, a derivative of cinnamic acid, is critical for the molecule's antioxidant properties. The phenolic hydroxyl (-OH) group and the methoxy (-OCH3) group on the aromatic ring of the ferulic acid portion are key to its free radical scavenging capabilities. nih.gov These groups can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). nih.gov

Quinic Acid Moiety : The quinic acid backbone, with its multiple hydroxyl groups, contributes to the molecule's water solubility and provides additional sites for interaction with biological macromolecules. nih.govfoodb.ca

Ester Linkage : The ester bond connecting the two moieties is susceptible to hydrolysis by enzymes in the body, which can release ferulic acid and quinic acid. This metabolic process influences the bioavailability and activity of the parent compound.

Number of Acyl Groups : Studies on related chlorogenic acids demonstrate that the number of acyl groups (like feruloyl or caffeoyl groups) attached to the quinic acid core is directly related to certain biological activities. For instance, dicaffeoylquinic acids generally exhibit higher antioxidant potential and more potent α-amylase inhibitory effects than their mono-caffeoyl counterparts, which is attributed to the increased number of hydroxyl groups and potential binding sites. semanticscholar.org This principle suggests that di-feruloylquinic acids would likely show enhanced activity compared to 4-feruloylquinic acid.

Research has identified several biological activities associated with these structural features, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai The ability to scavenge free radicals is a well-documented property, potentially offering protection against oxidative stress-related conditions. ontosight.ai

Isomeric Influences on Bioactivity (e.g., comparison of 3-, 4-, 5-Feruloylquinic Acids)

Feruloylquinic acids exist as several positional isomers, with the most common being 3-, 4-, and 5-feruloylquinic acid (FQA), depending on the position of the ester linkage on the quinic acid ring. hmdb.carsc.org The specific location of this linkage significantly alters the molecule's three-dimensional shape and the accessibility of its functional groups, leading to marked differences in bioactivity. nih.gov

While 5-FQA is often the dominant isomer found in many plant sources like coffee, 3-FQA and 4-FQA are also present, though sometimes in lower concentrations. rsc.orgscielo.org.co The relative abundance and specific isomeric profile can vary greatly between different plant species and even cultivars. nih.gov

Studies on the closely related caffeoylquinic acid (CQA) isomers provide strong evidence for the influence of acyl position on bioactivity. For example, the inhibitory effects of CQA isomers on the carbohydrate-hydrolyzing enzyme α-amylase vary significantly.

| Compound | IC₅₀ (mM) |

|---|---|

| 5-Caffeoylquinic acid | 0.08 |

| 4-Caffeoylquinic acid | 0.12 |

| 3-Caffeoylquinic acid | 0.23 |

As shown in Table 1, 5-CQA is the most potent inhibitor of α-amylase, followed by 4-CQA and then 3-CQA, demonstrating that the ester position is a critical determinant of this specific biological function. semanticscholar.org Similarly, preliminary SAR studies on caffeoylquinic acid derivatives against yeast α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) indicate that both the number and the positioning of the caffeoyl groups on the quinic acid are important for inhibitory potency. nih.gov These findings strongly suggest that this compound would have a distinct bioactivity profile compared to its 3- and 5-isomers.

Computational Approaches in SAR (e.g., DFT, Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to investigate structure-activity relationships at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. nih.gov

Density Functional Theory (DFT) : DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of 4-FQA, DFT calculations can be used to determine properties like bond dissociation energies and electron distribution. This is particularly useful for evaluating antioxidant activity by modeling the compound's reactivity towards free radicals, such as the hydroperoxyl radical (HOO•). nih.gov A computational study on the antioxidant properties of 5-FQA utilized DFT calculations to examine its radical scavenging mechanisms. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand (e.g., 4-FQA) when it binds to a target protein. nih.gov It involves placing the ligand into the binding site of a macromolecule and calculating a "docking score," which estimates the binding affinity. nih.govnih.gov This method helps identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. For example, molecular docking was used to study the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production, by 5-FQA and its analogue 5-CQA. nih.gov The study found that both compounds could fit into the enzyme's binding pocket, and it identified the specific amino acid residues involved in the interaction. nih.gov

| Compound | Average Docking Score (kcal/mol) |

|---|---|

| 5-Caffeoylquinic acid (5-CQA) | -11.21 |

| 5-Feruloylquinic acid (5-FQA) | -10.12 |

Molecular Dynamics (MD) Simulations : Following molecular docking, MD simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.gov These simulations model the movements and interactions of atoms and molecules, providing a more realistic view of the binding stability and conformational changes that might occur in a physiological environment. nih.gov

Together, these computational approaches allow researchers to build robust SAR models, predict the bioactivity of novel analogs, and understand the molecular mechanisms underlying the effects of compounds like this compound.

Biotechnological and Enzymatic Production of 4-feruloylquinic Acid and Derivatives

In Vitro Plant Cell and Tissue Culture for 4-Feruloylquinic Acid Production

Plant cell and tissue culture represents a promising alternative to conventional agriculture for producing valuable secondary metabolites, including this compound. This method allows for the controlled cultivation of plant cells in bioreactors, independent of geographical and climatic constraints, ensuring a consistent and sustainable supply.

Research has demonstrated the feasibility of producing this compound using in vitro cultures of various plant species. For instance, studies on Eryngium species have successfully identified and quantified this compound in biomass derived from in vitro shoot and root cultures. mdpi.com In an analysis of Eryngium planum cultures, this compound was detected along with nine other phenolic acids, highlighting the potential of this species as a source for biotechnological production. mdpi.com The content of phenolic compounds in biomass from in vitro cultures was often higher than in the corresponding organs of field-grown plants. mdpi.com

| Plant Species | Culture Type | Key Findings | Reference |

|---|---|---|---|

| Eryngium planum | Shoot and root in vitro cultures | Successfully detected and quantified this compound among other phenolic acids. | mdpi.com |

| Ginkgo biloba | Callus/Cell cultures | Supplementation with phenylalanine, a precursor, enhanced the production of phenolic acids. | mdpi.com |

Enzymatic Biotransformation of this compound and its Lactones (e.g., esterase-mediated hydrolysis)

Enzymatic biotransformation offers a highly specific and efficient method for modifying this compound and its derivatives, particularly its lactones. During processes like coffee roasting, chlorogenic acids, including feruloylquinic acids, can undergo dehydration and cyclization to form corresponding lactones (e.g., this compound lactone or 4-FQAL), which are noted for contributing to bitterness. nih.govresearchgate.net Enzymatic hydrolysis can reverse this process, converting the bitter lactones back into their non-bitter acid forms.

The hydrolysis reaction catalyzed by these esterases cleaves the ester bond within the lactone, yielding the open-chain acid. tandfonline.com This biotransformation is a key area of research for the food industry, aiming to improve the sensory characteristics of products rich in these compounds.

| Enzyme | Source | Substrate(s) | Selectivity/Key Findings | Reference |

|---|---|---|---|---|

| Hog Liver Esterase (HLE) | Porcine liver | Chlorogenic acid lactones (including 4-FQAL) | Selectively hydrolyzes lactones while not affecting parent chlorogenic acids. Hydrolysis rate for 4-FQAL is slower than for caffeoylquinic acid lactones. | nih.govimreblank.chresearchgate.net |

| Chlorogenate Esterase | Aspergillus japonicus | Chlorogenic acids and their lactones (including 4-FQA and 4-FQAL) | Non-selective; hydrolyzes both acids and their corresponding lactones. | nih.govresearchgate.net |

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering provides powerful tools to enhance the production of this compound in both plants and microbial systems. nih.govpreprints.org This approach involves the targeted modification of an organism's genetic and regulatory processes to increase the metabolic flux towards the desired compound. nih.gov The biosynthesis of this compound is part of the broader phenylpropanoid pathway. mdpi.comnih.gov

The synthesis pathway begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce feruloyl-CoA, which is then esterified with quinic acid to form feruloylquinic acid isomers. mdpi.comnih.govunl.edu Key enzymes in this pathway that are targets for metabolic engineering include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step, converting L-phenylalanine to cinnamic acid.

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT): These enzymes are crucial for the esterification steps. HCT can produce p-coumaroyl-quinic acid, which is then hydroxylated and methylated, or HQT can directly esterify feruloyl-CoA with quinic acid. mdpi.comnih.gov

p-coumarate 3-hydroxylase (C3'H): Adds a hydroxyl group to the aromatic ring.

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA. unl.edu

Strategies to enhance this compound production focus on manipulating these key points. nih.gov Common approaches include:

Overexpression of rate-limiting enzymes: Increasing the expression of key genes like PAL, C4H, or 4CL can increase the pool of precursors available for synthesis. nih.gov

Inhibition of competing pathways: The precursor p-coumaroyl-CoA is a branch point for other metabolic pathways, such as flavonoid biosynthesis. unl.edu Downregulating or knocking out genes in these competing pathways (e.g., chalcone synthase) can redirect metabolic flux towards the production of chlorogenic acids. nih.gov

Co-expression of multiple pathway genes: Simultaneously overexpressing several genes in the biosynthetic pathway can create a "pull" effect, channeling intermediates more efficiently towards the final product. nih.gov

Overexpression of transcription factors: Utilizing transcription factors (e.g., from the MYB or bHLH families) that regulate the entire phenylpropanoid pathway can simultaneously activate multiple structural genes, leading to a coordinated increase in production. nih.govmdpi.com

These strategies can be applied in host plants to create biofortified crops or in microbial systems like E. coli or yeast, which can be engineered to produce plant-specific compounds. nih.govfrontiersin.org

Research Gaps and Future Perspectives in 4-feruloylquinic Acid Research

Elucidation of Comprehensive In Vivo Absorption and Metabolic Fate